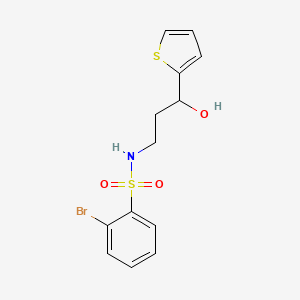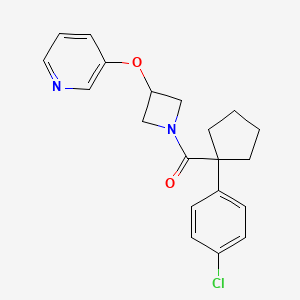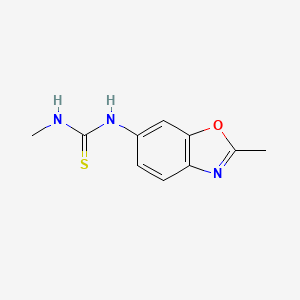![molecular formula C15H18ClN5O B2857927 4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine CAS No. 2415583-77-4](/img/structure/B2857927.png)
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors). JAK inhibitors are a promising class of drugs that have shown potential in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
CP-690,550 works by inhibiting the activity of JAK enzymes, which play a key role in the immune response. JAK enzymes are involved in the signaling pathways of various cytokines, which are important in the immune response. By inhibiting the activity of JAK enzymes, CP-690,550 can reduce the production of cytokines and thereby reduce the inflammatory response.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have various biochemical and physiological effects. In vitro studies have shown that CP-690,550 can inhibit the activity of JAK enzymes, reduce the production of cytokines, and inhibit the proliferation of immune cells. In vivo studies have shown that CP-690,550 can reduce the severity of autoimmune diseases, such as rheumatoid arthritis, and reduce the growth of certain types of cancer cells.
実験室実験の利点と制限
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for JAK enzymes. However, CP-690,550 also has limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of CP-690,550 and other JAK inhibitors. One potential direction is the development of JAK inhibitors with improved pharmacokinetic properties, such as better solubility and lower toxicity. Another potential direction is the development of JAK inhibitors with increased selectivity for specific JAK enzymes, which could lead to more targeted and effective treatments for specific diseases. Additionally, the potential applications of JAK inhibitors in neurology and oncology warrant further investigation and could lead to new treatments for these diseases.
合成法
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2,6-dimethylpyrimidine with 5-chloro-2-fluoropyrimidine to form 4-(5-chloropyrimidin-2-yl)-2,6-dimethylpyrimidine. This intermediate is then reacted with 1-(4-piperidinyl)-4-hydroxy-2-butinone to form the final product, 4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine.
科学的研究の応用
CP-690,550 has been extensively studied for its potential applications in various fields, including immunology, oncology, and neurology. In immunology, JAK inhibitors have shown potential in treating autoimmune diseases by inhibiting the activity of JAK enzymes, which play a key role in the immune response. In oncology, JAK inhibitors have shown potential in treating certain types of cancer by inhibiting the activity of JAK enzymes, which are often overexpressed in cancer cells. In neurology, JAK inhibitors have shown potential in treating neuroinflammatory diseases, such as multiple sclerosis, by inhibiting the activity of JAK enzymes, which play a key role in the inflammatory response.
特性
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-7-14(20-11(2)19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMXLJKVJOIGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclopropyl-N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2857845.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2857852.png)


![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea](/img/structure/B2857857.png)

![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)

![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)